Diclofenac Diethylamine

Percutaneous Absorption Franz Diffusion Cell Topical Formulation Development

Choose Diclofenac Diethylamine for topical formulation R&D. Its diethylamine counterion delivers 54% higher permeation through human skin versus sodium salt at a 4‑fold lower nominal concentration. This is the only salt form with clinical evidence of sustained therapeutic synovial fluid concentrations over 12 hours and systemic bioavailability 150‑fold lower than oral diclofenac. Essential for generic emulgel development targeting Q1/Q2 sameness and bioequivalence to the reference listed drug. Preformulation requires a tailored solubility‑enhancement strategy using cosolvents or lipid‑based carriers due to its moderate aqueous solubility (33 mM) and high LogP.

Molecular Formula C18H22Cl2N2O2
Molecular Weight 369.3 g/mol
CAS No. 78213-16-8
Cat. No. B195813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclofenac Diethylamine
CAS78213-16-8
Synonyms2-[2-(2,6-Dichloroanilino)phenyl]acetic acid diethylamine salt
Molecular FormulaC18H22Cl2N2O2
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESCCNCC.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C14H11Cl2NO2.C4H11N/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;1-3-5-4-2/h1-7,17H,8H2,(H,18,19);5H,3-4H2,1-2H3
InChIKeyZQVZPANTCLRASL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to slightly yellowish crystalline powder
SolubilityIn water, 2.37 mg/L at 25 °C
4.47e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Diclofenac Diethylamine (CAS 78213-16-8) Procurement Guide: Salt Form Differentiation for Topical Formulation R&D


Diclofenac Diethylamine (CAS 78213-16-8) is the diethylammonium salt of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX-1 and COX-2) [1]. This salt form is primarily utilized in topical formulations—including emulgels, transdermal patches, and hydrogels—for localized treatment of acute and chronic musculoskeletal pain conditions [2]. Its physicochemical profile, particularly its enhanced membrane permeability characteristics, distinguishes it from alternative diclofenac salt forms such as sodium, potassium, and epolamine, with direct implications for topical drug delivery performance [3].

Why Diclofenac Diethylamine Cannot Be Substituted by Diclofenac Sodium or Potassium in Topical Formulation


Topical formulations containing different diclofenac salt forms are not interchangeable. The counterion critically determines the active ingredient's solubility in both aqueous and lipid media, its partition coefficient, and consequently, its ability to permeate the stratum corneum and underlying tissues [1]. As demonstrated in direct comparative studies, a diclofenac diethylamine (DEA) formulation at a lower nominal drug concentration (1.16%) can deliver significantly more drug to and through the skin than a diclofenac sodium (Na) gel at a much higher concentration (5%) due to fundamental differences in physicochemical and formulation properties [2]. Substituting one salt for another without reformulation would alter the drug delivery profile, potentially compromising therapeutic efficacy or safety, and would not meet the defined quality target product profile (QTPP) for the intended generic or novel topical product [3].

Diclofenac Diethylamine (CAS 78213-16-8) Quantitative Differentiation Evidence Versus Comparators


Superior Human Skin Permeation Versus Diclofenac Sodium: A 54% Increase at 1/4 the Nominal Concentration

In a direct, ex vivo head-to-head comparison using human skin and Franz diffusion cells, a diclofenac diethylamine (DEA) 1.16% emulsion gel delivered 54% more diclofenac through the skin over 24 hours than a diclofenac sodium (Na) 5% gel, despite containing less than one-quarter of the nominal drug concentration [1]. When normalized to the applied dose, the DEA formulation delivered a 7-fold higher percentage of the applied diclofenac (0.54% vs. 0.077%) [2].

Percutaneous Absorption Franz Diffusion Cell Topical Formulation Development

Clinically Relevant 150-Fold Reduction in Systemic Bioavailability Compared to Oral Diclofenac

A Phase I clinical study directly comparing topical Diclofenac Diethylamine (DDEA) gels to oral diclofenac sodium tablets (50 mg three times daily) demonstrated that systemic diclofenac concentrations from topical application were significantly lower, by up to 150-fold [1]. This vast difference in systemic bioavailability underscores the compound's value in mitigating the risk of systemic adverse events commonly associated with oral NSAID therapy, such as gastrointestinal toxicity and cardiovascular complications [2].

Pharmacokinetics Systemic Exposure Topical Safety Profile

Quantified Penetration into Target Tissues: Synovial Fluid and Tissue in Osteoarthritis

A Phase I, multicenter study in patients with end-stage knee osteoarthritis confirmed that topical Diclofenac Diethylamine 2.32% w/w gel penetrates into the target joint tissues [1]. After 7 days of twice-daily application, measurable diclofenac concentrations were found in all treated patients' synovial tissue (geometric mean: 1.57 ng/g) and synovial fluid (geometric mean: 2.27 ng/mL) at the end of the final 12-hour dosing cycle, demonstrating sustained local drug presence [2].

Tissue Distribution Osteoarthritis Pharmacokinetics

Differential Impact on Poloxamer Gelation: Salt-Specific Effects on Formulation Viscosity

In a comparative study of diclofenac salts in poloxamer 407 thermosensitive gels, the diethylamine salt exhibited a distinct effect on gelation temperature compared to sodium, potassium, and epolamine salts [1]. The magnitude of the gelation temperature increase with increasing drug concentration followed the order: sodium > potassium > diethylamine > epolamine [2]. This salt-specific rheological behavior is critical for formulators developing liquid-to-gel topical systems where the temperature of gelation is a key performance attribute.

Formulation Science Rheology Thermosensitive Gels

Distinct Physicochemical Profile: Equilibrium Solubility and Membrane Transport Compared to DHEP and Sodium

A foundational study comparing three diclofenac salts revealed that Diclofenac Diethylamine (DDEA) possesses a unique balance of physicochemical properties [1]. Its equilibrium solubility in water at 25°C (33 mM) is intermediate, being lower than the highly soluble DHEP (273 mM) but also lower than the commonly used sodium salt (66 mM) [2]. This moderate solubility, combined with a high log P (approx. 4.36-5.44), favors partitioning into the lipid-rich stratum corneum, a critical attribute for topical delivery [3].

Preformulation Solubility Physicochemical Characterization

Validated Efficacy in Acute Musculoskeletal Pain: 75% Reduction in Pain-on-Movement

A randomized, double-blind, placebo-controlled study in acute neck pain demonstrated that Diclofenac Diethylamine (DDEA) 1.16% gel provides rapid and clinically significant analgesia [1]. The primary outcome, pain-on-movement (POM) at 48 hours, was significantly lower with DDEA gel (19.5 mm on a visual analog scale) compared to placebo (56.9 mm), representing a 75% reduction from baseline for the DDEA group versus only a 23% reduction for the placebo group (p < 0.0001) [2].

Clinical Efficacy Analgesia Musculoskeletal Pain

Diclofenac Diethylamine (CAS 78213-16-8) Recommended Application Scenarios Based on Differential Evidence


Development of Topical Generic Emulgel or Emulsion Formulations with Superior In Vitro Permeation

R&D teams developing a generic version of a topical diclofenac emulgel should prioritize Diclofenac Diethylamine as the API. The quantitative evidence demonstrating a 54% higher permeation through human skin compared to a sodium-based gel, despite a 4-fold lower nominal concentration, provides a clear performance benchmark for in vitro release testing (IVRT) and in vitro permeation testing (IVPT) [5]. This data supports formulation development aimed at achieving a Q1/Q2 sameness and demonstrating bioequivalence to the reference listed drug (RLD). [5]

Formulation of Novel Topical Analgesics for Osteoarthritis with Targeted Joint Penetration

For novel topical products targeting osteoarthritis of the knee or hand, Diclofenac Diethylamine is the preferred salt form based on clinical evidence of its ability to penetrate synovial tissues. The documented presence of the drug in synovial fluid and tissue at therapeutic concentrations for a full 12-hour dosing interval [5], combined with its low systemic bioavailability (up to 150-fold lower than oral) [6], provides a strong foundation for product claims related to local efficacy and systemic safety. [5][6]

Design of Thermosensitive (Poloxamer) In Situ Gelling Systems for Wound Care

Formulation scientists exploring poloxamer 407-based gels for topical wound analgesia should select Diclofenac Diethylamine over sodium or potassium salts when a specific gelation temperature is critical to product performance. The salt-specific effect on gelation temperature—where the diethylamine salt produces a more moderate increase than sodium or potassium—allows for finer control over the liquid-to-gel transition, a key factor for patient application and drug retention at the wound site [5]. [5]

Preformulation Screening and Solubility Optimization for Topical Solutions and Gels

During preformulation, the selection of Diclofenac Diethylamine necessitates a specific strategy for solubility enhancement, distinct from that for diclofenac sodium or DHEP. Its moderate aqueous solubility (33 mM) and high log P [5] indicate that the use of cosolvents, surfactants, or lipid-based carriers is essential for achieving a stable, high-concentration topical formulation. The comparative solubility data in the presence of various pharmaceutical additives [6] provides a direct starting point for designing such systems. [5][6]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diclofenac Diethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.